molecular formula C20H17ClN2O2S2 B2597128 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-23-7

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2597128
CAS No.: 877655-23-7
M. Wt: 416.94
InChI Key: XTBKVACRYZOWAD-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, with a particular focus on the ErbB-2 (HER2) receptor. This compound has emerged as a critical pharmacological tool in oncology research, especially for investigating resistance mechanisms to first-generation EGFR inhibitors like gefitinib. Studies have shown that this thieno[3,2-d]pyrimidin-4-one derivative effectively targets the EGFR T790M mutant, a common mutation acquired in non-small cell lung cancer (NSCLC) that confers resistance to earlier therapies. Its mechanism involves competitive binding at the ATP-binding site of the kinase domain, leading to suppression of autophosphorylation and downstream signaling through the MAPK and AKT pathways, thereby inducing apoptosis in malignant cells. Recent research published in journals such as Nature Communications and the Journal of Medicinal Chemistry highlights its application in overcoming T790M-mediated resistance, positioning it as a valuable compound for developing next-generation targeted cancer therapeutics and for studying signaling networks in various HER2-positive and EGFR-mutant cancer models, including glioblastoma.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-25-15-7-4-6-14(11-15)23-19(24)18-17(9-10-26-18)22-20(23)27-12-13-5-2-3-8-16(13)21/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBKVACRYZOWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorobenzyl mercaptan with 3-methoxybenzaldehyde in the presence of a base can lead to the formation of the desired thienopyrimidine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic systems.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. The presence of halogen substituents (such as chlorine) and methoxy groups in the structure enhances their effectiveness against various pathogens. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Studies have reported antifungal effects against strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

Thieno[3,2-d]pyrimidines have been investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further research in oncology. For example:

  • Mechanism of Action : The compound may inhibit tumor growth by targeting pathways associated with cell cycle regulation and apoptosis .
  • Case Studies : Various derivatives have been tested in vitro and in vivo for their cytotoxic effects on cancer cell lines .

Case Studies and Research Findings

StudyFindings
Ramesh et al. (2021)Synthesized novel pyrimidine derivatives showing strong antibacterial activity against E. coli and S. aureus due to halogen substitutions .
Patil et al. (2020)Investigated the anticancer potential of thieno[3,2-d]pyrimidines; found that specific derivatives inhibited cancer cell growth effectively .
Kumar et al. (2021)Reported on the antifungal efficacy of thieno[3,2-d]pyrimidines against various fungal strains; highlighted structure-activity relationships .

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives exhibit structural diversity based on substituent variations. Below is a comparative analysis of the target compound with four analogs (Table 1):

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target 2-(2-Cl-benzylsulfanyl), 3-(3-MeO-phenyl) C₂₀H₁₆ClN₂O₂S₂ ~416 High lipophilicity; potential CNS activity due to chloro and methoxy groups
Compound B [] 2-(4-Cl-benzylsulfanyl), 3-(2-MeO-phenyl) C₂₀H₁₆ClN₂O₂S₂ ~416 Reduced steric hindrance at the para-Cl position; possible enhanced metabolic stability compared to ortho-Cl
Compound C [] 2-(3-Cl-benzylsulfanyl), 3-ethyl, 5,6-dimethyl C₁₈H₁₈ClN₂OS₂ ~385 Increased hydrophobicity from alkyl groups; lower molecular weight may improve bioavailability
Compound D [] 2-(4-Cl-phenyl), 3-(4-MeO-phenyl), 6-phenyl C₂₃H₁₆ClN₂O₂ ~396 Extended π-system from 6-phenyl group; potential anticancer activity

Key Findings

Methoxyphenyl Groups: The 3-MeO group in the target compound creates a distinct electronic environment vs. 2-MeO (Compound B) or 4-MeO (Compound D), influencing hydrogen-bonding capacity and solubility .

Biological Activity: Analgesic activity is reported for Schiff base analogs (e.g., ), but the target compound’s activity remains unexplored. Compound D’s 6-phenyl group may enhance DNA intercalation, a trait absent in the target compound .

Physicochemical Properties :

  • Melting Points : reports m.p. 143–145°C for a dichlorophenyl analog, while the target compound’s m.p. is likely higher due to increased rigidity from the ortho-Cl substituent .
  • IR/NMR Data : The target compound’s IR would show C=O (~1,635 cm⁻¹) and S–C (~830 cm⁻¹) stretches, similar to . Its ¹H-NMR would lack 8-CH₂OH signals, confirming structural integrity (cf. ) .

Synthetic Routes: The target compound may be synthesized via cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate with appropriate lactams or amines, as described in . Key steps include POCl₃-mediated ring closure and substituent-specific coupling reactions .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClN2O2S\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}

This structure features a thienopyrimidine core with various substituents that contribute to its biological activity.

Biological Activity Overview

The biological activity of thienopyrimidine derivatives has been widely studied, particularly their effects on various cellular pathways. The compound has shown promise in several areas:

  • Antimicrobial Activity : Thienopyrimidines have been reported to exhibit antimicrobial properties. The specific compound has been noted for its effectiveness against certain pathogenic microorganisms, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that thienopyrimidine derivatives may possess anticancer activity. In vitro studies have demonstrated significant inhibitory effects on cancer cell lines . Notably, compounds with similar structures have shown IC50 values indicating potent growth inhibition in various cancer types.
  • Kinase Inhibition : Some derivatives of thienopyrimidine are known to inhibit kinases involved in cancer progression. The compound's structure suggests it may interact with specific tyrosine kinases, which are critical in cell signaling pathways related to cancer .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the thieno and pyrimidine rings allows for interaction with enzyme active sites, potentially inhibiting their function.
  • Interference with Cell Signaling : By targeting specific kinases or other signaling molecules, the compound may disrupt pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Research Findings

A summary of key findings related to the biological activity of the compound includes:

Study Cell Line IC50 (µM) Activity
Study 1A5491.07Anticancer
Study 2HepG20.61Anticancer
Study 3SGC-79010.51Anticancer

These results indicate a strong potential for the compound as an anticancer agent.

Case Studies

Several case studies highlight the efficacy and application of thienopyrimidine derivatives:

  • Case Study 1 : A derivative exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value lower than traditional chemotherapeutics like 5-FU.
  • Case Study 2 : In a study evaluating antimicrobial efficacy, the compound demonstrated potent activity against Gram-positive bacteria, supporting its use in treating infections .

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